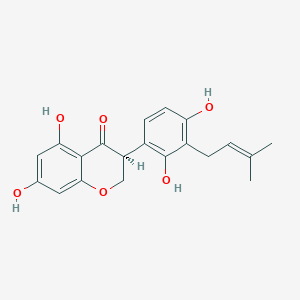

(S)-Licoisoflavone A

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H20O6 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(3S)-3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H20O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-8,14,21-24H,4,9H2,1-2H3/t14-/m1/s1 |

InChI Key |

BAEYWOSUJSUYFI-CQSZACIVSA-N |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)[C@H]2COC3=CC(=CC(=C3C2=O)O)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C2COC3=CC(=CC(=C3C2=O)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Sources and Biosynthesis of (S)-Licoisoflavone A

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols related to this compound, a prenylated isoflavone with significant biological activities.

Introduction to this compound

This compound is a naturally occurring isoflavonoid characterized by a C6-C3-C6 skeleton. Its chemical structure is 3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one.[1] As a member of the phytoestrogen class, it exhibits a range of biological activities, including potential as a multidrug resistance-associated protein (MRP) inhibitor and antioxidant properties, with an IC50 of 7.2 μM for lipid peroxidation.[2] These properties make it a compound of interest for further investigation in drug development.

Natural Sources of this compound

This compound has been predominantly isolated from leguminous plants. The primary documented sources include:

-

Glycyrrhiza uralensis (Licorice): The roots and rhizomes of this plant are a well-known source of various flavonoids, including Licoisoflavone A.[1]

-

Glycyrrhiza aspera : This species of licorice also contains Licoisoflavone A.[1]

-

Sophora moorcroftiana : This plant has also been identified as a natural source of Licoisoflavone A.

Table 1: Quantitative Data of Related Flavonoids in Glycyrrhiza Species

| Compound | Plant Source | Plant Part | Concentration/Yield | Method of Analysis | Reference |

| Glycyrrhisoflavone | Glycyrrhiza uralensis | Roots | 15-93 mg/100 g | HPLC-PDA | [3] |

| Liquiritigenin | Glycyrrhiza uralensis | Roots | 0.52% yield from crude extract | HSCCC | [4][5] |

| Isoliquiritigenin | Glycyrrhiza uralensis | Roots | 0.32% yield from crude extract | HSCCC | [4][5] |

Biosynthesis of this compound

The biosynthesis of this compound follows the general phenylpropanoid pathway, which leads to the formation of the isoflavonoid skeleton, followed by specific modification steps.

General Phenylpropanoid and Isoflavonoid Pathway

The biosynthesis begins with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-coumarate:CoA ligase (4CL)

Subsequently, chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then facilitates the stereospecific cyclization of the chalcone into the flavanone, naringenin.

The crucial step in isoflavonoid biosynthesis is the 1,2-aryl migration reaction catalyzed by isoflavone synthase (IFS) , a cytochrome P450 enzyme. IFS converts the flavanone into a 2-hydroxyisoflavanone intermediate. This intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the stable isoflavone.

Specific Pathway to this compound

The formation of this compound requires further modifications to the basic isoflavone structure, namely hydroxylation and prenylation. The proposed biosynthetic pathway is as follows:

-

Formation of the Isoflavone Core: The pathway likely proceeds through the formation of genistein (5,7,4'-trihydroxyisoflavone) from naringenin.

-

Hydroxylation: Additional hydroxyl groups are introduced at the 2' and 4' positions of the B-ring of the isoflavone core. This step is likely catalyzed by specific cytochrome P450 hydroxylases.

-

Prenylation: The final step is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the 3' position of the B-ring. This reaction is catalyzed by a specific prenyltransferase (PT) .[6][7][8]

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Glycyrrhiza uralensis roots, based on common flavonoid extraction techniques.[3][4][9]

-

Preparation of Plant Material: Dried roots of Glycyrrhiza uralensis are ground into a fine powder.

-

Extraction:

-

The powdered material is extracted with 80% methanol or ethanol at room temperature with continuous stirring for 24 hours. The process is repeated three times.

-

The combined extracts are filtered and concentrated under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which is typically rich in flavonoids, is collected and dried.

-

-

Chromatographic Purification:

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid).

-

-

Structure Elucidation: The purified compound is identified and characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization of Prenyltransferase Activity

This protocol describes a general method for the expression and characterization of a candidate prenyltransferase involved in this compound biosynthesis.[7][10]

-

Gene Identification and Cloning: A candidate prenyltransferase gene is identified from a cDNA library of the source organism (e.g., Glycyrrhiza uralensis) and cloned into an expression vector (e.g., a yeast or E. coli expression system).

-

Heterologous Expression: The expression vector is transformed into a suitable host (e.g., Saccharomyces cerevisiae or Escherichia coli). The expression of the recombinant protein is induced.

-

Microsome Preparation:

-

The host cells are harvested and lysed.

-

The microsomal fraction, containing the membrane-bound prenyltransferase, is isolated by differential centrifugation.

-

-

Enzyme Assay:

-

The reaction mixture contains the microsomal fraction, the isoflavone substrate (5,7,2',4'-tetrahydroxyisoflavone), the prenyl donor (DMAPP), and a suitable buffer.

-

The reaction is incubated at an optimal temperature (e.g., 30°C) and then stopped by the addition of an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

The reaction products are extracted and analyzed by HPLC and LC-MS to identify the prenylated product, this compound.

-

Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentrations.

-

Conclusion

This compound is a promising natural product with potential therapeutic applications. Understanding its natural sources and biosynthetic pathway is crucial for its sustainable production through metabolic engineering or synthetic biology approaches. The experimental protocols outlined in this guide provide a foundation for further research into the isolation, characterization, and enzymatic synthesis of this valuable compound. Further studies are warranted to fully elucidate the regulatory mechanisms of its biosynthesis and to explore its full pharmacological potential.

References

- 1. Licoisoflavone A | C20H18O6 | CID 5281789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Licoisoflavone A | MRP | TargetMol [targetmol.com]

- 3. Bioassay-guided isolation and quantification of the alpha-glucosidase inhibitory compound, glycyrrhisoflavone, from Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One step isolation and purification of liquiritigenin and isoliquiritigenin from Glycyrrhiza uralensis Risch. using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of an Isoflavonoid-Specific Prenyltransferase from Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]

- 9. Isolation and Characterization of Compounds from Glycyrrhiza uralensis as Therapeutic Agents for the Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regiospecific synthesis of prenylated flavonoids by a prenyltransferase cloned from Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of (S)-Licoisoflavone A from Glycyrrhiza Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Licoisoflavone A, a prenylated isoflavone found in the roots of Glycyrrhiza species, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this chiral natural product. Detailed experimental protocols for extraction and purification are presented, alongside spectroscopic data for structural elucidation. Furthermore, this guide explores the known biological activities of Licoisoflavone A and related compounds, offering insights into potential signaling pathways for future investigation.

Introduction

The genus Glycyrrhiza, commonly known as licorice, has a long history of medicinal use across various cultures. Its roots are a rich source of diverse secondary metabolites, particularly flavonoids, which contribute to its wide range of pharmacological effects. Among these flavonoids is Licoisoflavone A, a prenylated isoflavone first isolated from licorice root. The presence of a chiral center in its structure gives rise to (S)- and (R)-enantiomers, with the naturally occurring form being this compound. This guide focuses on the foundational studies that led to the discovery and characterization of this specific stereoisomer.

Discovery and Initial Isolation

The initial discovery and structural elucidation of Licoisoflavone A were reported by Kinoshita, Saitoh, and Shibata. Their work on the chemical constituents of licorice root led to the isolation of this novel isoflavone. The structure was determined through a combination of chemical and spectroscopic methods. While the original publication does not explicitly detail the stereochemistry, subsequent studies on related prenylated flavonoids from Glycyrrhiza have established methods for determining their absolute configuration, often employing techniques like circular dichroism.

This compound has been identified as a constituent of several Glycyrrhiza species, including Glycyrrhiza uralensis and Glycyrrhiza aspera.

Experimental Protocols

The following sections detail the generalized experimental procedures for the extraction and isolation of this compound from Glycyrrhiza root, based on established methods for flavonoid isolation from this genus.

Plant Material and Extraction

Dried and powdered roots of a suitable Glycyrrhiza species (e.g., G. uralensis) are used as the starting material. The extraction process is designed to efficiently remove the desired flavonoids from the plant matrix.

Protocol:

-

Maceration: The powdered root material is macerated with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract is a complex mixture of various compounds. Therefore, a multi-step chromatographic approach is necessary to isolate Licoisoflavone A.

Protocol:

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Licoisoflavone A, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Licoisoflavone A are further purified by preparative HPLC on a reversed-phase column (e.g., C18). A typical mobile phase would be a gradient of acetonitrile and water.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] edge [color="#34A853", penwidth=2]

} caption: "Isolation workflow for this compound."

Structural Elucidation and Characterization

The structure of the isolated compound is confirmed using various spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the identification of Licoisoflavone A.

| Spectroscopic Technique | Key Data and Interpretation |

| UV-Vis Spectroscopy | Provides information about the chromophore system of the isoflavone skeleton. |

| Infrared (IR) Spectroscopy | Indicates the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern, which aids in structural elucidation. The molecular formula for Licoisoflavone A is C₂₀H₁₈O₆. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H-NMR: Provides detailed information about the number, environment, and connectivity of protons in the molecule.¹³C-NMR: Shows the number and types of carbon atoms present. |

Determination of Absolute Configuration

The determination of the (S)-configuration at the chiral center of Licoisoflavone A is crucial. This is typically achieved through:

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing information about its absolute stereochemistry.

-

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute configuration.

Biological Activities and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, research on related prenylated flavonoids from Glycyrrhiza species and other isoflavones provides insights into its potential biological activities.

Licoisoflavone A has been reported to be a potential inhibitor of multidrug resistance-associated protein (MRP). Many flavonoids are known to modulate various signaling pathways involved in inflammation, cancer, and metabolic disorders.

dot graph { layout=neato; bgcolor="#F1F3F4" node [shape=egg, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#EA4335"] edge [color="#FBBC05", penwidth=2]

} caption: "Potential biological effects of Licoisoflavone A."

Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound. Potential pathways to investigate, based on the activity of similar flavonoids, include:

-

NF-κB Signaling Pathway: Often involved in inflammatory responses.

-

MAPK Signaling Pathway: Plays a crucial role in cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt Signaling Pathway: A key pathway in cell survival and growth.

Conclusion

This technical guide has outlined the discovery, isolation, and characterization of this compound from Glycyrrhiza species. The provided experimental protocols offer a foundation for researchers to isolate this compound for further investigation. While its biological activities are not yet fully understood, its structural similarity to other bioactive flavonoids suggests it holds promise as a lead compound for drug discovery. Future studies should focus on elucidating its specific molecular mechanisms of action and exploring its therapeutic potential in various disease models.

(S)-Licoisoflavone A: A Technical Guide to its Mechanism of Action as an MRP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug Resistance-Associated Protein 1 (MRP1), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in cellular detoxification and, notably, in the development of multidrug resistance (MDR) in cancer cells. By actively effluxing a wide range of chemotherapeutic agents, MRP1 can significantly reduce the efficacy of cancer treatments. Consequently, the identification and characterization of potent and specific MRP1 inhibitors is a critical area of research in oncology and drug development.

(S)-Licoisoflavone A, a prenylated isoflavone found in the roots of licorice species such as Glycyrrhiza uralensis, has emerged as a promising natural compound with MRP inhibitory activity. This technical guide provides an in-depth overview of the mechanism of action of this compound as an MRP inhibitor, including its effects on MRP1-mediated transport and ATPase activity. Detailed experimental protocols and a summary of quantitative data for related flavonoids are presented to facilitate further research and development in this area.

Mechanism of Action of Flavonoids as MRP Inhibitors

Flavonoids, a broad class of plant secondary metabolites, are known to interact with ABC transporters, including MRP1. Their mechanism of inhibition can be complex and multifaceted, often involving:

-

Competitive Inhibition: Many flavonoids are themselves substrates of MRP1 and can competitively inhibit the transport of other substrates, such as chemotherapeutic drugs.

-

Non-competitive or Allosteric Inhibition: Some flavonoids may bind to sites on the transporter distinct from the substrate-binding pocket, inducing conformational changes that impair transport activity.

-

Modulation of ATPase Activity: As ATP hydrolysis is the energy source for MRP1-mediated transport, flavonoids can either stimulate or inhibit the ATPase activity of the transporter, leading to a modulation of its transport function. The effect on ATPase activity can be dependent on the specific flavonoid and the substrate being transported.

-

Interaction with Nucleotide-Binding Domains (NBDs): Some flavonoids have been shown to interact directly with the NBDs of MRP1, potentially interfering with ATP binding or hydrolysis.

The prenyl group, a key structural feature of this compound, is often associated with enhanced inhibitory potency against MRP1 among flavonoids. This lipophilic moiety is thought to facilitate membrane insertion and interaction with the transmembrane domains of the transporter.

Quantitative Data for Flavonoid-Mediated MRP1 Inhibition

The inhibitory potency of flavonoids against MRP1 can vary significantly depending on their chemical structure. The following table summarizes the 50% inhibitory concentration (IC50) values for several flavonoids, providing a comparative context for the activity of this compound.

| Flavonoid | Chemical Class | Substrate | Cell Line/System | IC50 (µM) | Reference |

| Licoisoflavone A | Prenylated Isoflavone | - | Lipid Peroxidation Assay | 7.2 | TargetMol |

| Myricetin | Flavonol | Vincristine | MDCKII-MRP1 | 30.5 ± 1.7 | [1] |

| Robinetin | Flavonol | Calcein | MDCKII-MRP1 | ~14 | [2] |

| Quercetin | Flavonol | Calcein | MDCKII-MRP1 | ~22 | [2] |

| Genistein | Isoflavone | BCPCF | Human Erythrocytes | >60 | [3] |

Experimental Protocols for Characterizing MRP1 Inhibition

To elucidate the precise mechanism of action of this compound as an MRP1 inhibitor, a series of in vitro assays are essential. The following are detailed protocols for key experiments.

Calcein-AM Efflux Assay

This cell-based assay is a common method to screen for MRP1 inhibitors. Calcein-AM is a non-fluorescent, membrane-permeant substrate of MRP1. Inside the cell, it is hydrolyzed by esterases into the fluorescent and membrane-impermeant calcein. Active MRP1 effluxes calcein-AM before it can be cleaved, resulting in low intracellular fluorescence. Inhibition of MRP1 leads to the accumulation of calcein and a corresponding increase in fluorescence.

Materials:

-

MRP1-overexpressing cells (e.g., MDCKII-MRP1, KB/MRP) and parental control cells.

-

Calcein-AM stock solution (1 mM in DMSO).

-

This compound stock solution (in DMSO).

-

Known MRP1 inhibitor (e.g., MK-571) as a positive control.

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fluorescence plate reader or flow cytometer.

Procedure:

-

Cell Seeding: Seed MRP1-overexpressing and parental cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Compound Incubation: Wash the cells with PBS and then incubate with varying concentrations of this compound, a positive control inhibitor, or vehicle (DMSO) in cell culture medium for 30-60 minutes at 37°C.

-

Calcein-AM Loading: Add calcein-AM to each well to a final concentration of 0.25-1 µM and incubate for an additional 30-60 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells with ice-cold PBS to stop the efflux. Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

-

Data Analysis: Subtract the background fluorescence of cells without calcein-AM. Normalize the fluorescence intensity of the treated cells to the vehicle control. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

MRP1 ATPase Activity Assay

This biochemical assay directly measures the effect of a test compound on the ATP hydrolysis activity of MRP1. The assay is typically performed using membrane vesicles prepared from cells overexpressing MRP1. The release of inorganic phosphate (Pi) from ATP is quantified colorimetrically.

Materials:

-

MRP1-enriched membrane vesicles (e.g., from Sf9 or HEK293 cells).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA).

-

ATP solution (100 mM).

-

This compound stock solution (in DMSO).

-

Known MRP1 substrate/activator (e.g., leukotriene C4, estradiol-17-β-D-glucuronide) and inhibitor (e.g., vanadate).

-

Reagents for Pi detection (e.g., malachite green-based reagent).

-

Microplate reader.

Procedure:

-

Reaction Setup: In a 96-well plate, combine MRP1 membrane vesicles (5-10 µg), assay buffer, and varying concentrations of this compound. Include controls with a known activator and inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2-5 mM.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.

-

Stop Reaction and Detect Pi: Stop the reaction by adding the Pi detection reagent. After color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

-

Data Analysis: Generate a phosphate standard curve to quantify the amount of Pi released. Determine the effect of this compound on both basal and substrate-stimulated ATPase activity.

Vesicular Transport Assay

This assay provides a direct measure of the ability of a compound to inhibit the transport of a known MRP1 substrate into inside-out membrane vesicles.

Materials:

-

MRP1-enriched inside-out membrane vesicles.

-

Transport buffer (similar to ATPase assay buffer).

-

Radiolabeled or fluorescently tagged MRP1 substrate (e.g., [³H]-leukotriene C4, estradiol-17-β-D-glucuronide).

-

ATP and AMP solutions.

-

This compound stock solution (in DMSO).

-

Known MRP1 inhibitor.

-

Scintillation counter or fluorescence detector.

Procedure:

-

Vesicle Preparation: Thaw the membrane vesicles on ice.

-

Reaction Mixture: Prepare a reaction mixture containing transport buffer, the labeled substrate, and varying concentrations of this compound or a control inhibitor.

-

Initiate Transport: Add the membrane vesicles to the reaction mixture and pre-incubate for a few minutes at 37°C. Initiate transport by adding ATP (or AMP for control).

-

Stop Transport: After a defined incubation time (e.g., 1-5 minutes), stop the transport by adding ice-cold stop buffer and rapidly filtering the mixture through a filter membrane that retains the vesicles.

-

Quantification: Wash the filters with ice-cold buffer to remove untransported substrate. Quantify the amount of substrate trapped within the vesicles using a scintillation counter (for radiolabeled substrates) or a fluorescence detector.

-

Data Analysis: Calculate the ATP-dependent transport by subtracting the transport in the presence of AMP from that in the presence of ATP. Determine the inhibitory effect of this compound on substrate transport and calculate its IC50 value.

Visualizations

Caption: Workflow for characterizing this compound as an MRP1 inhibitor.

References

- 1. Reversal of in vitro cellular MRP1 and MRP2 mediated vincristine resistance by the flavonoid myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantative structure activity relationship studies on the flavonoid mediated inhibition of multidrug restistance proteins 1 and 2 - WUR [wur.nl]

- 3. researchgate.net [researchgate.net]

Unveiling the Molecular Landscape of (S)-Licoisoflavone A: A Technical Guide for Researchers

An In-depth Exploration of Known Targets and a Proposed Chemical Proteomics Approach for Novel Target Identification

This technical guide provides a comprehensive overview of the known molecular targets of (S)-Licoisoflavone A, a naturally occurring isoflavone. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological actions of this compound. This document summarizes the current knowledge, presents detailed experimental protocols for target validation, and outlines a robust chemical proteomics workflow for the discovery of novel protein interactions. Furthermore, it visualizes key signaling pathways and experimental methodologies to facilitate a deeper understanding of the compound's mechanism of action.

Known Molecular Targets of this compound

This compound has been identified to interact with several key proteins and biological processes. The following table summarizes the currently known molecular targets and associated quantitative data.

| Molecular Target/Process | Biological Function | Quantitative Data |

| Multidrug Resistance-Associated Protein (MRP) | An ATP-binding cassette (ABC) transporter involved in drug efflux, contributing to multidrug resistance in cancer cells. | - |

| Phosphodiesterase type 4 (PDE4) | An enzyme that degrades cyclic AMP (cAMP), a crucial second messenger in various signaling pathways, particularly in inflammatory and immune responses. | - |

| Sirtuin 3 (Sirt3) | A mitochondrial NAD+-dependent deacetylase that regulates mitochondrial function, metabolism, and cellular stress responses. | - |

| Lipid Peroxidation | The oxidative degradation of lipids, a process implicated in cellular damage and various pathological conditions. | IC50 = 7.2 μM[1] |

| Copper-Induced Protein Oxidative Modification | A process where copper ions catalyze the oxidation of proteins, leading to altered protein function and cellular damage. | - |

Experimental Protocols for Target Validation

This section details the experimental methodologies that can be employed to validate the interaction of this compound with its known targets.

Multidrug Resistance-Associated Protein (MRP) Inhibition Assay

This assay is designed to determine the inhibitory effect of this compound on the efflux function of MRP transporters. A common method involves measuring the intracellular accumulation of a fluorescent MRP substrate, such as calcein AM.

Protocol:

-

Cell Culture: Human cancer cell lines overexpressing MRP (e.g., GLC4/ADR) and the parental drug-sensitive cell line (e.g., GLC4) are cultured under standard conditions.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a known MRP inhibitor (positive control) for a specified time (e.g., 1-2 hours).

-

Substrate Loading: The fluorescent substrate, calcein AM, is added to the cell culture medium and incubated for a period that allows for its uptake and cleavage by intracellular esterases to the fluorescent calcein.

-

Efflux Measurement: After incubation, the extracellular medium is replaced with a fresh, substrate-free medium containing the test compound. The cells are incubated for an additional period to allow for the efflux of calcein.

-

Fluorescence Quantification: The intracellular fluorescence of calcein is measured using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: An increase in intracellular calcein fluorescence in the presence of this compound, compared to the untreated control, indicates inhibition of MRP-mediated efflux. The results are typically expressed as a percentage of the fluorescence in control cells.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay quantifies the inhibition of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

Protocol:

-

Preparation of Lipid Substrate: A lipid-rich source, such as egg yolk homogenate, is prepared in a suitable buffer (e.g., 1.5% KCl).[1]

-

Induction of Peroxidation: Lipid peroxidation is induced by adding a pro-oxidant, such as ferrous sulfate (FeSO4).[1]

-

Incubation with Test Compound: The lipid substrate is incubated with various concentrations of this compound or a standard antioxidant (e.g., butylated hydroxytoluene - BHT) at 37°C.

-

TBA Reaction: A solution of thiobarbituric acid (TBA) in a mildly acidic buffer is added to the reaction mixture.[1]

-

Color Development: The mixture is heated at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.[1]

-

Extraction and Measurement: The colored adduct is extracted with an organic solvent (e.g., butanol), and its absorbance is measured spectrophotometrically at 532 nm.[1]

-

Calculation of Inhibition: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without the inhibitor). The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined.[1]

Phosphodiesterase type 4 (PDE4) Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PDE4, which hydrolyzes cAMP.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and the substrate, cAMP, are prepared in an appropriate assay buffer.

-

Compound Incubation: The PDE4 enzyme is pre-incubated with various concentrations of this compound or a known PDE4 inhibitor (e.g., rolipram).

-

Enzymatic Reaction: The reaction is initiated by adding cAMP to the enzyme-inhibitor mixture. The reaction is allowed to proceed for a specific time at 37°C.

-

Termination and Detection: The reaction is terminated, and the amount of remaining cAMP or the product, AMP, is quantified. This can be done using various methods, including:

-

Fluorescence Polarization (FP): A fluorescently labeled cAMP derivative is used. The binding of a specific antibody to the labeled cAMP results in a high FP signal. The amount of unlabeled cAMP produced by the PDE4 reaction competes with the labeled cAMP for antibody binding, leading to a decrease in the FP signal.

-

Luminescence-based assays: These assays measure the amount of remaining cAMP through a series of enzymatic reactions that ultimately produce a luminescent signal.

-

-

Data Analysis: The inhibitory activity is calculated as a percentage of the activity in the absence of the inhibitor. The IC50 value is determined from the dose-response curve.

Sirtuin 3 (Sirt3) Activation Assay

This fluorometric assay is designed to screen for activators of Sirt3 by measuring the deacetylation of a fluorescently labeled peptide substrate.

Protocol:

-

Reagent Preparation: Recombinant human Sirt3 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on a p53 sequence), and the co-substrate NAD+ are prepared in an assay buffer.[2]

-

Compound Incubation: The Sirt3 enzyme is incubated with various concentrations of this compound or a known Sirt3 activator.

-

Deacetylation Reaction: The reaction is initiated by adding the acetylated peptide substrate and NAD+ to the enzyme-compound mixture. The reaction is incubated at 37°C.[2]

-

Development and Fluorescence Measurement: A developer solution is added to the reaction mixture. The developer contains an enzyme that specifically cleaves the deacetylated peptide, releasing the fluorophore. The fluorescence is then measured at the appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission).[2]

-

Data Analysis: An increase in fluorescence intensity in the presence of this compound, compared to the untreated control, indicates activation of Sirt3. The results are expressed as a percentage of activation relative to a control.

Proposed Chemical Proteomics Workflow for Novel Target Identification

To identify novel molecular targets of this compound in an unbiased manner, a chemical proteomics approach can be employed. The following workflow outlines a strategy based on affinity-based protein profiling.

Signaling Pathways Associated with Known Targets

The identified molecular targets of this compound are implicated in several critical cellular signaling pathways. Understanding these pathways provides context for the potential pharmacological effects of the compound.

MRP-Mediated Multidrug Resistance Pathway

Multidrug Resistance-Associated Proteins (MRPs) are ATP-dependent efflux pumps that transport a wide range of substrates, including chemotherapeutic drugs, out of the cell. This process reduces the intracellular concentration of the drugs, leading to decreased efficacy and the development of multidrug resistance in cancer. By inhibiting MRP, this compound can potentially restore the sensitivity of cancer cells to chemotherapy.

PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is a key enzyme in the regulation of intracellular levels of cyclic AMP (cAMP). By hydrolyzing cAMP to AMP, PDE4 terminates cAMP-mediated signaling. Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a range of cellular responses, including the suppression of inflammatory mediator release and relaxation of smooth muscle.

Sirt3 Signaling Pathway

Sirtuin 3 (Sirt3) is a primary mitochondrial deacetylase that plays a crucial role in maintaining mitochondrial homeostasis and function. It deacetylates and activates a wide range of mitochondrial proteins involved in fatty acid oxidation, the electron transport chain, and antioxidant defense. Activation of Sirt3 by this compound can enhance mitochondrial function and protect against oxidative stress.

Conclusion

This compound is a bioactive natural product with a growing list of identified molecular targets that implicate it in diverse cellular processes, including drug resistance, inflammation, and mitochondrial function. The experimental protocols detailed in this guide provide a framework for the validation and further characterization of these interactions. Furthermore, the proposed chemical proteomics workflow offers a powerful strategy for the unbiased discovery of novel protein targets, which will be crucial for a comprehensive understanding of the pharmacological profile of this compound and for the development of potential therapeutic applications. The visualization of the associated signaling pathways provides a valuable context for interpreting experimental findings and for generating new hypotheses for future research.

References

A Technical Guide to the Anti-inflammatory Properties of (S)-Licoisoflavone A

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the anti-inflammatory properties of (S)-Licoisoflavone A, a flavonoid compound. The information presented herein is a synthesis of current scientific literature, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. While much of the available research has been conducted on licoisoflavone A or the closely related licoflavanone without specifying the stereoisomer, this guide will focus on the data attributed to these compounds, with the understanding that they represent the most current knowledge applicable to the (S)-enantiomer.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

NF-κB Pathway Inhibition:

In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[3] Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes.[3] Licoisoflavone A has been shown to suppress the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[1]

MAPK Pathway Modulation:

The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38 MAPK, is another critical regulator of the inflammatory response.[1] Licoisoflavone A has been observed to significantly suppress the phosphorylation and activation of ERK, JNK, and p38 MAPK.[1] By inhibiting these kinases, licoisoflavone A further dampens the inflammatory cascade.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of licoisoflavone A has been quantified in several in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The following tables summarize the key quantitative findings.

Table 1: Inhibition of Pro-inflammatory Mediators by Licoflavanone

| Mediator | Cell Line | Stimulant | Licoflavanone Concentration | Inhibition | p-value | Reference |

| Nitrite (NO) | RAW 264.7 | LPS | 50 µM | Significant decrease | p < 0.001 | [1] |

| TNF-α | RAW 264.7 | LPS | Not specified | Marked decrease | p < 0.001 | [1] |

| IL-1β | RAW 264.7 | LPS | Not specified | Marked decrease | p < 0.001 | [1] |

| IL-6 | RAW 264.7 | LPS | Not specified | Marked decrease | p < 0.001 | [1] |

| COX-2 | RAW 264.7 | LPS | Not specified | Marked decrease | p < 0.001 | [1] |

| iNOS | RAW 264.7 | LPS | Not specified | Marked decrease | p < 0.001 | [1] |

Table 2: Effect of Licoflavanone on Signaling Pathway Proteins

| Protein | Cell Line | Stimulant | Licoflavanone Concentration | Effect | Reference |

| p-ERK | RAW 264.7 | LPS | Not specified | Significant suppression of phosphorylation | [1] |

| p-JNK | RAW 264.7 | LPS | Not specified | Significant suppression of phosphorylation | [1] |

| p-p38 MAPK | RAW 264.7 | LPS | Not specified | Significant suppression of phosphorylation | [1] |

| p-IκBα | RAW 264.7 | LPS | Not specified | Reduction in phosphorylation | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the anti-inflammatory properties of licoisoflavone A.

Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of licoisoflavone A for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Test):

-

After cell treatment, the culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant.

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

-

Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatants are quantified using commercially available ELISA kits.

-

The assay is performed according to the manufacturer's instructions. Briefly, supernatants are added to wells pre-coated with specific antibodies against the target cytokine.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme is added.

-

A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader. Cytokine concentrations are calculated based on a standard curve.

Western Blot Analysis for Protein Expression and Phosphorylation:

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies specific for the target proteins (e.g., COX-2, iNOS, p-ERK, p-JNK, p-p38, p-IκBα, and their total forms) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: NF-κB signaling pathway inhibition by this compound.

Caption: MAPK signaling pathway modulation by this compound.

Caption: General experimental workflow for in vitro studies.

References

(S)-Licoisoflavone A: A Technical Guide to its Role in the Inhibition of Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation is a critical driver of cellular damage implicated in a wide array of pathologies, including cardiovascular disease, neurodegenerative disorders, and cancer. The search for effective inhibitors of this process is a cornerstone of therapeutic development. (S)-Licoisoflavone A, a prenylated isoflavone derived from licorice root, has emerged as a promising candidate for mitigating lipid peroxidation. This technical guide provides an in-depth analysis of the mechanisms, quantitative efficacy, and experimental evaluation of this compound as a potent inhibitor of lipid peroxidation, intended for researchers, scientists, and professionals in drug development.

Introduction to Lipid Peroxidation and the Therapeutic Potential of this compound

Lipid peroxidation is a chain reaction initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids within cell membranes. This process leads to the formation of lipid hydroperoxides and reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can cause widespread cellular damage by reacting with proteins and DNA.[1] The inhibition of lipid peroxidation is a key strategy in the prevention and treatment of diseases associated with oxidative stress.

This compound is a natural isoflavonoid that has demonstrated significant antioxidant properties, including the ability to inhibit lipid peroxidation.[2] Its unique chemical structure contributes to its potent bioactivity. This guide will explore the molecular mechanisms underlying its inhibitory effects, present available quantitative data, and provide detailed experimental protocols for its evaluation.

Quantitative Data on the Inhibition of Lipid Peroxidation

The efficacy of this compound in inhibiting lipid peroxidation has been quantified, providing a benchmark for its antioxidant potential. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor.

| Compound | Assay | IC50 Value | Source |

| This compound | Lipid Peroxidation Inhibition | 7.2 µM | [3] |

Signaling Pathways Modulated by this compound

This compound exerts its inhibitory effects on lipid peroxidation through the modulation of key cellular signaling pathways involved in the antioxidant defense system.

Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[5] This leads to the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play a crucial role in detoxifying reactive species and their byproducts.[6][7] Flavonoids, including this compound, are known to activate this protective pathway.[2][8][9]

Modulation of Cytochrome P450 3A4 (CYP3A4)

Cytochrome P450 enzymes, particularly CYP3A4, are involved in the metabolism of a wide range of xenobiotics and endogenous compounds.[1] In some instances, the metabolic activity of CYP3A4 can lead to the generation of reactive oxygen species and contribute to oxidative stress.[10] Flavonoids have been shown to act as inhibitors of CYP3A4, which can modulate its activity and potentially reduce the production of pro-oxidant molecules.[11][12] By inhibiting CYP3A4, this compound may reduce the metabolic activation of certain compounds into reactive intermediates, thereby decreasing the overall oxidative burden on the cell and mitigating lipid peroxidation.

Experimental Protocols for Assessing the Inhibition of Lipid Peroxidation

The following are detailed methodologies for key experiments used to evaluate the inhibitory effect of this compound on lipid peroxidation.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.[13][14]

Materials:

-

Phosphate buffered saline (PBS), pH 7.4

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

This compound stock solution (in DMSO or ethanol)

-

Lipid source (e.g., rat liver microsomes, liposomes)

-

Inducing agent (e.g., FeSO4/ascorbic acid)

-

Butylated hydroxytoluene (BHT)

Procedure:

-

Sample Preparation: Prepare a suspension of the lipid source in PBS.

-

Incubation: In a series of test tubes, add the lipid suspension, the inducing agent, and varying concentrations of this compound. Include a control group with no inhibitor and a blank with no inducing agent.

-

Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

-

Reaction Termination: Stop the reaction by adding ice-cold 10% TCA, followed by the addition of BHT to prevent further oxidation during the assay.

-

Centrifugation: Centrifuge the samples at 3000 rpm for 15 minutes to precipitate proteins.

-

Color Development: Transfer the supernatant to a new set of tubes and add the TBA solution.

-

Heat the tubes in a boiling water bath for 15-30 minutes to develop the pink chromogen.

-

Measurement: Cool the tubes and measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

Calculation: The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10^5 M⁻¹cm⁻¹). The percentage inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Lipid Hydroperoxide (LPO) Assay

This assay directly measures the primary products of lipid peroxidation, the lipid hydroperoxides.[15]

Materials:

-

Lipid source (e.g., plasma, cell lysates)

-

This compound stock solution

-

Inducing agent

-

Chloroform/Methanol mixture (2:1, v/v)

-

Ferrous sulfate solution

-

Ammonium thiocyanate solution

-

HPLC-grade water

Procedure:

-

Lipid Extraction: Homogenize the sample and extract the lipids using a chloroform/methanol mixture.

-

Incubation: To the lipid extract, add the inducing agent and varying concentrations of this compound.

-

Incubate the mixture at 37°C for a specified duration.

-

Color Reaction: Add ferrous sulfate solution followed by ammonium thiocyanate solution. The hydroperoxides will oxidize Fe²⁺ to Fe³⁺, which then forms a colored complex with thiocyanate.

-

Measurement: Measure the absorbance of the colored complex at a specific wavelength (e.g., 500 nm) using a spectrophotometer.

-

Quantification: Create a standard curve using a known concentration of a hydroperoxide standard (e.g., cumene hydroperoxide or t-butyl hydroperoxide).

-

Calculation: Determine the concentration of lipid hydroperoxides in the samples from the standard curve and calculate the percentage inhibition as described for the TBARS assay.

Conclusion and Future Directions

This compound demonstrates significant potential as an inhibitor of lipid peroxidation, with a notable IC50 value of 7.2 µM. Its mechanism of action appears to be multifaceted, involving the activation of the protective Nrf2-ARE signaling pathway and the modulation of CYP3A4 activity. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of its antioxidant properties.

Future research should focus on elucidating the precise molecular interactions between this compound and its cellular targets, including Keap1 and CYP3A4. In vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this promising natural compound. A deeper understanding of its biological activities will be crucial for its potential development as a therapeutic agent for diseases associated with oxidative stress and lipid peroxidation.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of in vitro microsomal lipid peroxidation by isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. flavonoids-as-cyp3a4-inhibitors-in-vitro - Ask this paper | Bohrium [bohrium.com]

- 5. Activity of soybean lipoxygenase in the absence of lipid hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heme oxygenase-1 induction by NRF2 requires inactivation of the transcriptional repressor BACH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavonoids as CYP3A4 Inhibitors In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flavonoids as CYP3A4 Inhibitors In Vitro [mdpi.com]

- 13. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TBARS - Wikipedia [en.wikipedia.org]

- 15. abcam.cn [abcam.cn]

In vitro antioxidant activity of (S)-Licoisoflavone A

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-Licoisoflavone A, a prenylflavonoid derived from the roots of Glycyrrhiza species (licorice), has garnered significant interest within the scientific community for its potential therapeutic properties. Among these, its antioxidant activity is a key area of investigation, suggesting its potential role in mitigating oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, detailing its mechanistic pathways, summarizing available quantitative data, and outlining the experimental protocols for its assessment.

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through multiple mechanisms, primarily by scavenging free radicals and modulating endogenous antioxidant defense systems. The antioxidant mechanism of licoisoflavone A involves the modulation of the cytochrome P450 3A4 (CYP3A4) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways[1]. As an isoflavone, it is also recognized as an inhibitor of lipid peroxidation and has demonstrated the ability to scavenge free radicals, which contributes to its significant cardiovascular protective effects[1].

Nrf2 Signaling Pathway Activation

A pivotal mechanism underlying the antioxidant activity of many flavonoids, including isoflavones, is the activation of the Nrf2 signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds like this compound, this interaction is disrupted.

The release of Nrf2 allows it to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a suite of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's capacity to counteract oxidative damage.

Quantitative Antioxidant Activity

While specific quantitative data for this compound from standardized antioxidant assays are not extensively reported in publicly available literature, data for structurally related prenylflavonoids isolated from licorice provide valuable comparative insights into its potential antioxidant capacity. The following table summarizes the antioxidant activities of Dehydroglyasperin C (DGC), Dehydroglyasperin D (DGD), and Isoangustone A (IsoA), which share structural similarities with this compound.

| Compound | DPPH Radical Scavenging (%) at 1 mM | ABTS+ Radical Scavenging IC50 (mM) | FRAP Value (µM) at 1 mM |

| Dehydroglyasperin C (DGC) | 95.9 | 0.465 ± 0.081 | 1,169 ± 43 |

| Dehydroglyasperin D (DGD) | 91.4 | 0.635 ± 0.035 | 1,135 ± 16 |

| Isoangustone A (IsoA) | 80.0 | 0.655 ± 0.042 | 337 ± 46 |

| α-Tocopherol (Positive Control) | - | - | - |

| Trolox (Positive Control) | - | - | - |

| Data presented for DGC, DGD, and IsoA are sourced from a study on licorice-derived prenylflavonoids[2]. Note that direct quantitative values for this compound were not available in the reviewed literature. |

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays relevant to the evaluation of this compound. These protocols are based on established methods and can be adapted for the specific analysis of this isoflavone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Workflow:

Detailed Procedure:

-

Preparation of Reagents:

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of each concentration of the this compound solution.

-

Add an equal volume of the DPPH solution to each well/cuvette and mix thoroughly[4].

-

A control is prepared using methanol instead of the sample solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes[3][5].

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer[6].

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Workflow:

Detailed Procedure:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation[7][8][9].

-

Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm[3][8].

-

-

Assay Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

Add a small volume of each sample dilution to a larger volume of the diluted ABTS•+ solution.

-

A control is prepared using the solvent instead of the sample.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes)[3].

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm[8].

-

Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC50 value from the plot of percentage inhibition versus concentration.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Workflow:

Detailed Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in water.

-

The FRAP reagent is prepared by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh[10].

-

-

Assay Procedure:

-

Prepare a series of dilutions of this compound.

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the sample solution to a larger volume of the FRAP reagent.

-

A standard curve is typically generated using a known antioxidant, such as Trolox or FeSO₄.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes)[10].

-

-

Measurement and Calculation:

Conclusion

This compound exhibits promising in vitro antioxidant activity, primarily through free radical scavenging and the modulation of the Nrf2 signaling pathway. While direct quantitative data from standardized assays remain to be fully elucidated in the published literature, the established methodologies and comparative data from related compounds provide a strong foundation for further research. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in their evaluation of this compound as a potential therapeutic agent for conditions associated with oxidative stress. Further studies are warranted to precisely quantify its antioxidant efficacy and to explore its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant activities of licorice-derived prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpsonline.com [ijpsonline.com]

- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

(S)-Licoisoflavone A: A Comprehensive Technical Guide to its Antagonism of the Bombesin Receptor 3 (BRS-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombesin receptor 3 (BRS-3) is an orphan G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for metabolic disorders, including obesity and diabetes. Unlike its counterparts in the bombesin receptor family, the gastrin-releasing peptide receptor (GRPR) and the neuromedin B receptor (NMBR), BRS-3 does not bind with high affinity to any known endogenous bombesin-related peptides. Its activation is linked to the regulation of energy homeostasis, food intake, and insulin secretion. The discovery and characterization of selective BRS-3 antagonists are crucial for elucidating its physiological roles and for the development of novel therapeutics. This technical guide provides an in-depth overview of (S)-Licoisoflavone A, a natural product identified as a selective antagonist of BRS-3.

This compound is a prenylated isoflavonoid that has been shown to specifically inhibit the signaling of BRS-3. This document details the available quantitative data on its antagonist activity, provides comprehensive experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Data Presentation

The antagonist potency of this compound at the bombesin receptor 3 has been determined through functional assays. The following table summarizes the key quantitative data, comparing its activity with the known BRS-3 peptide antagonist, Bantag-1.

| Compound | Assay Type | Cell Line | Agonist Used | IC50 Value | 95% Confidence Interval |

| This compound | Calcium Mobilization | HEK293-mBRS-3 | MK-5046 (50 nM) | 7.063 x 10⁻⁷ M | 4.250 x 10⁻⁷ M to 1.167 x 10⁻⁶ M[1] |

| Bantag-1 | Calcium Mobilization | HEK293-mBRS-3 | MK-5046 (50 nM) | 2.316 x 10⁻⁹ M | 1.301 x 10⁻⁹ M to 4.172 x 10⁻⁹ M[1] |

Note: A specific binding affinity value (Ki or Kd) for this compound at the BRS-3 receptor was not available in the reviewed literature.

BRS-3 Signaling Pathways

Activation of the Gq-coupled BRS-3 receptor initiates a downstream signaling cascade. The primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade can influence various cellular processes, including cell growth and metabolism.

Caption: BRS-3 signaling cascade upon agonist activation and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying BRS-3 and other GPCRs.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity of this compound for the BRS-3 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing BRS-3 (e.g., HEK293-mBRS-3).

-

Radiolabeled BRS-3 antagonist, e.g., [¹²⁵I]-Bantag-1.

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Thaw the BRS-3 expressing cell membranes on ice and resuspend in binding buffer to a final concentration of 5-20 µg protein per well.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

A fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]-Bantag-1, at a concentration close to its Kd).

-

Increasing concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Cell membrane suspension.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled BRS-3 ligand (e.g., 1 µM Bantag-1).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration.

Objective: To determine the functional potency (IC50) of this compound in blocking BRS-3 activation.

Materials:

-

HEK293 cells stably expressing mouse BRS-3 (HEK293-mBRS-3).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

BRS-3 agonist (e.g., MK-5046).

-

This compound.

-

96-well or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Seed HEK293-mBRS-3 cells into black, clear-bottom plates and culture overnight.

-

On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, often containing probenecid to prevent dye extrusion.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a fixed concentration of the BRS-3 agonist (e.g., EC₈₀ of MK-5046) into the wells.

-

Immediately record the change in fluorescence intensity over time.

-

The peak fluorescence response is used to determine the level of inhibition by this compound.

-

Data are normalized to the response of the agonist alone and plotted against the concentration of this compound to calculate the IC50 value.

Caption: Workflow for a calcium mobilization assay to determine antagonist potency.

IP1 Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a readout for Gq-coupled receptor activation.

Objective: To confirm the antagonistic effect of this compound on the Gq signaling pathway of BRS-3.

Materials:

-

Cells expressing BRS-3.

-

Stimulation buffer containing a phosphodiesterase inhibitor and LiCl (to prevent IP1 degradation).

-

BRS-3 agonist (e.g., MK-5046).

-

This compound.

-

IP1 detection kit (e.g., HTRF-based kit).

-

Plate reader capable of HTRF detection.

Procedure:

-

Culture BRS-3 expressing cells in a suitable plate format.

-

On the day of the assay, replace the culture medium with stimulation buffer.

-

Add varying concentrations of this compound and incubate for a specified time.

-

Add a fixed concentration of the BRS-3 agonist (e.g., EC₈₀ of MK-5046) and incubate for 30-60 minutes at 37°C.

-

Lyse the cells and add the IP1 detection reagents (e.g., IP1-d2 and anti-IP1 cryptate antibody for an HTRF assay).

-

Incubate for the time recommended by the kit manufacturer (e.g., 1 hour at room temperature).

-

Read the plate on an HTRF-compatible plate reader.

-

The signal is inversely proportional to the amount of IP1 produced.

-

Calculate the inhibition of agonist-induced IP1 accumulation by this compound and determine the IC50 value.

Caption: Workflow for an IP1 accumulation assay to measure Gq pathway inhibition.

Conclusion

This compound represents a valuable tool for the study of bombesin receptor 3. As a naturally occurring, selective antagonist, it offers a unique chemical scaffold for further drug development efforts targeting BRS-3. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working to understand the pharmacology of BRS-3 and to develop novel therapeutics for metabolic diseases. Further studies to determine its binding affinity and in vivo efficacy are warranted to fully characterize its potential.

References

Unveiling the Anticancer Promise of (S)-Licoisoflavone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Licoisoflavone A, a prenylflavonoid derived from licorice root, has emerged as a promising candidate in preclinical anticancer research. This technical guide provides an in-depth overview of the preliminary studies investigating its anticancer potential, with a focus on its effects on colorectal cancer cell lines. The document outlines the core mechanisms of action, presents quantitative data from key experiments, details the experimental methodologies, and provides visual representations of the implicated signaling pathways and workflows.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Preliminary studies indicate that this compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and by arresting the cell cycle at the G1/S phase transition. This dual mechanism effectively halts the proliferation of cancer cells and leads to their eventual demise. The molecular basis for these effects lies in the compound's ability to modulate key regulatory proteins involved in cell cycle progression.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the effect of this compound on the human colorectal carcinoma cell lines HCT116 and SW480.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Treatment Duration | Assay |

| HCT116 | 15.85 | 48 hours | MTT |

| SW480 | 18.23 | 48 hours | MTT |

IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| HCT116 | Control | 45.3% | 40.1% | 14.6% |

| 12.5 | 62.1% | 28.5% | 9.4% | |

| 25 | 75.8% | 15.2% | 9.0% | |

| SW480 | Control | 50.2% | 35.7% | 14.1% |

| 12.5 | 68.9% | 22.3% | 8.8% | |

| 25 | 80.1% | 11.5% | 8.4% |

Data obtained from flow cytometry analysis after 48 hours of treatment.

Table 3: Modulation of Key Cell Cycle Regulatory Proteins by this compound

| Cell Line | Treatment (µM) | Relative Expression of CDK2 | Relative Expression of Cyclin E1 | Relative Expression of p-Rb | Relative Expression of p27 |

| HCT116 | Control | 1.00 | 1.00 | 1.00 | 1.00 |

| 25 | 0.45 | 0.52 | 0.38 | 2.15 | |

| SW480 | Control | 1.00 | 1.00 | 1.00 | 1.00 |

| 25 | 0.38 | 0.41 | 0.31 | 2.58 |

Relative protein expression levels were quantified from Western blot analysis after 48 hours of treatment and normalized to a loading control.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general workflows for the experimental procedures.

The Crucial Role of the Prenyl Group in the Bioactivity of (S)-Licoisoflavone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract